PFI-6

Description

Properties

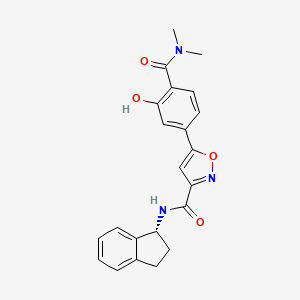

Molecular Formula |

C22H21N3O4 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C22H21N3O4/c1-25(2)22(28)16-9-7-14(11-19(16)26)20-12-18(24-29-20)21(27)23-17-10-8-13-5-3-4-6-15(13)17/h3-7,9,11-12,17,26H,8,10H2,1-2H3,(H,23,27)/t17-/m1/s1 |

InChI Key |

IXWUILRSNIQHDM-QGZVFWFLSA-N |

Isomeric SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N[C@@H]3CCC4=CC=CC=C34)O |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3CCC4=CC=CC=C34)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of PFI-6: A Technical Guide for Researchers

An In-depth Analysis of a Selective MLLT1/3 YEATS Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-6 is a potent and selective chemical probe that targets the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1), also known as ENL, and Mixed-Lineage Leukemia Translocated To 3 (MLLT3), also known as AF9.[1][2] These proteins are critical components of the super elongation complex (SEC), a key regulator of transcriptional elongation.[3][4] By binding to the YEATS domain, this compound competitively inhibits the interaction of MLLT1 and MLLT3 with acetylated histones, thereby disrupting the recruitment and function of the SEC at target gene promoters. This leads to the downregulation of oncogenic gene expression, including MYC and HOXA9, and subsequent induction of apoptosis and inhibition of cell proliferation in cancer cells, particularly in acute leukemias.[3][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of the signaling pathway it modulates.

Introduction

The study of epigenetic regulation has unveiled a complex network of proteins that "read," "write," and "erase" post-translational modifications on histones, thereby controlling gene expression. The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an epigenetic reader module that recognizes acetylated and crotonylated lysine residues on histone tails.[6] The human genome encodes four YEATS domain-containing proteins: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41. MLLT1 and MLLT3 are of particular interest in oncology as they are frequently implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[6]

MLLT1 and MLLT3 are integral components of the super elongation complex (SEC), which plays a crucial role in regulating RNA Polymerase II (Pol II) pause release and promoting transcriptional elongation.[4] The YEATS domains of MLLT1 and MLLT3 mediate the recruitment of the SEC to chromatin by binding to acetylated histones at the promoters of actively transcribed genes, including potent oncogenes such as MYC and HOXA9.[3][5] This targeted recruitment of the SEC is essential for maintaining the high levels of transcription required for the proliferation and survival of cancer cells.

This compound has emerged as a valuable chemical tool for studying the biological functions of MLLT1 and MLLT3.[1][7] It is a potent, selective, and cell-permeable inhibitor that binds to the YEATS domains of MLLT1 and MLLT3, disrupting their interaction with acetylated histones.[1][8] This guide will delve into the detailed mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways. A structurally similar but inactive compound, PFI-6N, is available as a negative control for in-cell experiments.[8]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| MLLT1 (ENL) | Biochemical | 140 | [1][2] |

| MLLT3 (AF9) | Biochemical | 160 | [1][2] |

| YEATS2 | Biochemical | >30,000 | [1] |

| YEATS4 (GAS41) | Biochemical | >30,000 | [1] |

Table 2: Cellular Activity and Binding Affinity of this compound

| Target | Assay Type | Value | Units | Reference |

| MLLT3 | NanoBRET Cellular Target Engagement | 760 | nM (IC50) | [1] |

| MLLT1 | Isothermal Titration Calorimetry (ITC) | 82 | nM (Kd) | [1] |

| MLLT3 | Isothermal Titration Calorimetry (ITC) | 76 | nM (Kd) | [1] |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by disrupting the MLLT1/3-mediated recruitment of the Super Elongation Complex (SEC) to chromatin. This leads to a cascade of events culminating in the suppression of oncogenic gene transcription.

Figure 1: this compound Mechanism of Action. this compound inhibits the binding of MLLT1/3 to acetylated histones, disrupting SEC-mediated transcriptional elongation and oncogene expression, leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below. These protocols are based on established methods and reports for this compound and similar compounds.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MLLT1/3 Inhibition

This assay is used to measure the ability of this compound to inhibit the interaction between the MLLT1 or MLLT3 YEATS domain and an acetylated histone peptide in a high-throughput format.[9]

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-tag antibody (donor) bound to a tagged YEATS domain protein and a streptavidin-conjugated acceptor fluorophore bound to a biotinylated, acetylated histone peptide. Inhibition of the protein-peptide interaction by this compound leads to a decrease in the FRET signal.

Figure 2: HTRF Assay Workflow. Schematic representation of the Homogeneous Time-Resolved Fluorescence assay workflow for measuring this compound inhibition of the MLLT1/3-histone interaction.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer (e.g., 25mM HEPES pH 7.0, 20mM NaCl, 0.05% Tween-20, 0.05% BSA).

-

Prepare solutions of 6xHis-tagged MLLT1 or MLLT3 YEATS domain, biotinylated histone H3 peptide (e.g., acetylated at K9), anti-6xHis-Europium cryptate antibody, and Streptavidin-XL665 in assay buffer. The optimal concentrations of protein and peptide should be predetermined by titration.[9]

-

-

Assay Procedure:

-

In a 384-well low-volume white plate, add this compound dilutions.

-

Add the His-tagged MLLT1 or MLLT3 protein and incubate for 15-30 minutes at room temperature.

-

Add the biotinylated histone peptide and incubate for 30-60 minutes at room temperature.

-

Add the HTRF detection reagents (anti-His-Eu and SA-XL665) and incubate for 1-4 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate emission).

-

Calculate the HTRF ratio (665nm/620nm * 10,000).

-

Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of this compound to MLLT3 in live cells.[1]

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused MLLT3 (donor) and a cell-permeable fluorescent tracer that binds to the MLLT3 YEATS domain (acceptor). This compound competes with the tracer for binding to MLLT3, leading to a dose-dependent decrease in the BRET signal.[10][11]

Figure 3: NanoBRET™ Assay Workflow. A simplified workflow for the NanoBRET™ Target Engagement assay to quantify the intracellular binding of this compound to MLLT3.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Transfect cells with a vector encoding MLLT3 fused to NanoLuc® luciferase.

-

-

Assay Procedure:

-

After 24 hours, harvest and resuspend the transfected cells.

-

In a white 96-well plate, dispense the cell suspension.

-

Add serial dilutions of this compound to the wells.

-

Add the NanoBRET™ tracer at a predetermined optimal concentration.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

-

Signal Detection:

-

Add Nano-Glo® Substrate to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).

-

-

Data Analysis:

-

Calculate the corrected NanoBRET™ ratio by subtracting the background signal (from cells without tracer) and then dividing the acceptor signal by the donor signal.

-

Plot the corrected NanoBRET™ ratio against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of MLLT1 within the nucleus of living cells and how it is affected by this compound.[12]

Principle: A GFP-tagged MLLT1 is expressed in cells. A small region of interest (ROI) within the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in the bleached area is monitored over time. The recovery rate is dependent on the mobility of the GFP-MLLT1 molecules. This compound, by disrupting the binding of MLLT1 to immobile chromatin, is expected to increase its mobility and thus accelerate fluorescence recovery.[13][14]

Methodology:

-

Cell Preparation:

-

Culture U2OS cells on glass-bottom dishes.

-

Transfect the cells with a vector expressing GFP-tagged MLLT1.

-

-

Treatment:

-

Treat the cells with this compound, the negative control PFI-6N, or DMSO for a specified period (e.g., 24 hours).

-

-

FRAP Experiment:

-

Mount the dish on a confocal microscope equipped for live-cell imaging.

-

Acquire pre-bleach images of a selected cell nucleus.

-

Photobleach a defined ROI within the nucleus using a high-intensity laser pulse.

-

Acquire a time-lapse series of images at low laser power to monitor fluorescence recovery in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the recovery data to the pre-bleach intensity.

-

Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2). A decrease in t1/2 indicates increased protein mobility.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the MLLT1 or MLLT3 YEATS domain.[1][15]

Principle: ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (MLLT1/3 YEATS domain). A solution of this compound is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed with each injection is measured and plotted against the molar ratio of ligand to protein.

Methodology:

-

Sample Preparation:

-

Express and purify the MLLT1 or MLLT3 YEATS domain.

-

Prepare solutions of the protein and this compound in the same, thoroughly degassed buffer (e.g., 20 mM Tris pH 7.5, 500 mM NaCl, 5% glycerol, 2 mM DTT).[16] Accurate concentration determination is critical.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 30 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 300 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 20°C).

-

Perform a series of small injections of this compound into the protein solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of this compound to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains. Its mechanism of action involves the direct binding to the YEATS domain, leading to the disruption of the interaction with acetylated histones. This, in turn, inhibits the function of the Super Elongation Complex, resulting in the downregulation of key oncogenes and the suppression of cancer cell growth. The comprehensive data and detailed experimental protocols provided in this guide offer researchers a solid foundation for utilizing this compound to further investigate the biology of MLLT1/3 and explore the therapeutic potential of targeting YEATS domains in cancer and other diseases. The availability of a negative control, PFI-6N, further enhances its utility as a reliable tool for target validation studies.

References

- 1. This compound | MLLT1/3 ligand | Probechem Biochemicals [probechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Targeting Processive Transcription Elongation Via SEC Disruption for Myc Induced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]

- 6. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. eubopen.org [eubopen.org]

- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 12. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FRAP and kinetic modeling in the analysis of nuclear protein dynamics: what do we really know? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.athabascau.ca [pure.athabascau.ca]

- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thesgc.org [thesgc.org]

PFI-6: A Technical Guide to a Selective Chemical Probe for the MLLT1/3 YEATS Domains

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a comprehensive technical overview of PFI-6, a potent and selective chemical probe for the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1/ENL) and 3 (MLLT3/AF9). MLLT1 and MLLT3 are epigenetic readers that recognize acetylated and crotonylated lysine residues on histones, playing a critical role in transcriptional regulation. Their dysregulation is implicated in various cancers, particularly acute myeloid leukemia (AML).[1][2][3][4] this compound serves as an invaluable tool for interrogating the biological functions of MLLT1/3 and for validating them as therapeutic targets. This guide details the probe's mechanism of action, quantitative pharmacology, selectivity, and protocols for its application in cellular assays.

Introduction: The Role of MLLT1/3 in Epigenetics and Disease

The human genome contains four proteins with a YEATS domain: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41.[3] This domain is an evolutionarily conserved epigenetic "reader" module that specifically recognizes post-translational acylation marks on histone tails, such as acetylation and crotonylation.[2][3] MLLT1 and MLLT3 are key components of transcriptional machinery, including the Super Elongation Complex (SEC), which facilitates productive transcriptional elongation by RNA Polymerase II.[5][6]

Dysregulation of MLLT1 and MLLT3 is a known driver in several cancers.[4] In acute leukemias, chromosomal translocations involving the MLL gene frequently result in fusion proteins with MLLT3 (MLL-AF9) or MLLT1 (MLL-ENL), which are potent oncogenic drivers.[2][5] Furthermore, wild-type MLLT1 has been identified as a critical dependency in AML, making it a compelling therapeutic target.[1][3] The development of selective chemical probes like this compound is therefore essential for dissecting the specific roles of MLLT1/3 in both normal physiology and disease.[7][8]

This compound: A Selective MLLT1/3 Chemical Probe

This compound was developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC) as a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains.[1][9] It was designed as a tool molecule to disrupt the protein-protein interactions between MLLT1/3 and acylated histones.[1] A structurally similar but inactive compound, PFI-6N, is available as a negative control for rigorously designed experiments.[1][9]

Physicochemical Properties

| Property | This compound | PFI-6N (Negative Control) |

| Target(s) | MLLT1 (ENL), MLLT3 (AF9) | None |

| Molecular Weight | 391.42 g/mol [10] | 357.41 g/mol [1] |

| Formula | C₂₂H₂₁N₃O₄[10] | C₁₉H₂₃N₃O₄[9] |

| CAS Number | 2675452-91-0[10] | N/A |

| InChIKey | IXWUILRSNIQHDM-QGZVFWFLSA-N[1] | CKEICVFLYGXFOP-UHFFFAOYSA-N[1] |

Mechanism of Action

This compound functions by competitively binding to the YEATS domain of MLLT1 and MLLT3. This binding event physically occludes the domain's recognition site for acylated lysine residues on histone tails. By preventing this interaction, this compound effectively displaces MLLT1/3 from chromatin, thereby inhibiting its role in transcriptional activation.

References

- 1. eubopen.org [eubopen.org]

- 2. condensates.com [condensates.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]

- 7. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Structural Genomics Consortium [thesgc.org]

- 10. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Target Engagement and Selectivity Profile of PFI-6

This technical guide provides a comprehensive overview of PFI-6, a chemical probe for the YEATS domains of Mixed Lineage Leukemia Translocated To 1 (MLLT1/ENL) and MLLT3 (AF9). This compound is a valuable tool for researchers exploring the biological roles of these epigenetic reader domains in health and disease.[1][2] This document details the probe's binding affinity, cellular engagement, and broad selectivity profile, supported by experimental methodologies and visual diagrams.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's interaction with its primary targets and its profile against other related and unrelated proteins.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Metric | Value (nM) | Reference |

| MLLT1 (ENL/YEATS1) | HTRF / BLI | IC₅₀ | 140 | [1][3][4] |

| MLLT3 (AF9/YEATS3) | HTRF / BLI | IC₅₀ | 160 | [1][3] |

| MLLT1 (ENL/YEATS1) | ITC | K_d_ | 82 | [4] |

HTRF: Homogeneous Time-Resolved Fluorescence; BLI: Biolayer Interferometry; ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Target Engagement of this compound

| Target | Assay Type | Metric | Value (µM) | Reference |

| MLLT3 | NanoBRET | IC₅₀ | 0.76 | [5] |

| MLLT1 | FRAP | - | Target Engagement Confirmed | [5] |

NanoBRET: Nano Bioluminescence Resonance Energy Transfer; FRAP: Fluorescence Recovery After Photobleaching.

Table 3: Selectivity Profile of this compound

| Target Family / Panel | Concentration Tested | Activity | Reference |

| YEATS2 / YEATS4 | > 40 µM | Inactive | [4] |

| SGC Bromodomain Panel | - | Universally Inactive | [4][5] |

| Kinases (40-plex panel) | 10 µM | No Activity | [4][5] |

| PDEs, Ion Channels, GPCRs (25-plex panel) | > 50 µM | No Activity | [4][5] |

| PFI-6N (Negative Control) vs MLLT1/3, YEATS2/4 | > 30 µM | Inactive | [5][6] |

SGC: Structural Genomics Consortium; PDE: Phosphodiesterase; GPCR: G-protein coupled receptor.

Mandatory Visualizations

Diagram 1: MLLT1/3 Signaling Pathway Context

Caption: this compound mechanism of action in the context of chromatin and transcription.

Diagram 2: Experimental Workflow for Cellular Target Engagement

Caption: Workflows for NanoBRET and FRAP assays to confirm cellular target engagement.

Diagram 3: Logic of Target Engagement & Selectivity Assays

Caption: Relationship between biochemical, cellular, and selectivity assays for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from standard practices in the field.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Protein Preparation: Express and purify the MLLT1 YEATS domain. Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Determine the final protein concentration accurately using a spectrophotometer.

-

Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock. Dilute the stock into the final ITC buffer to the desired concentration (typically 10-20x the protein concentration), ensuring the final DMSO concentration is matched in both the syringe and the cell (e.g., <2%).

-

ITC Experiment:

-

Load the protein solution into the sample cell (e.g., at 10-20 µM).

-

Load the this compound solution into the injection syringe (e.g., at 100-200 µM).

-

Set the experiment temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis: Integrate the heat peaks from each injection and subtract the heat of dilution (determined from injections into buffer alone). Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_d_, n, and ΔH.

This assay measures target engagement in live cells by detecting bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds the same target (acceptor). For this compound, a competitive displacement format is used.

-

Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein (e.g., MLLT3) fused to NanoLuc® luciferase.

-

Assay Plating: After 24 hours, harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into a white, 96-well assay plate.

-

Compound Addition: Add this compound across a range of concentrations (e.g., 11-point serial dilution) to the assay wells and incubate for a specified period (e.g., 2 hours) at 37°C, 5% CO₂.

-

Tracer and Substrate Addition: Add the NanoBRET tracer and the Nano-Glo® substrate (furimazine) to the wells.

-

Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm).[7]

-

Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert these ratios to milliBRET units (mBU) and plot against the this compound concentration to determine the IC₅₀ value.[8]

FRAP is used to measure the dynamics and mobility of fluorescently-labeled proteins in live cells. Inhibition of a protein-chromatin interaction by a compound like this compound is expected to increase the mobile fraction of the protein.

-

Cell Preparation: Plate cells (e.g., U2OS) on glass-bottom dishes. Transfect with a plasmid encoding the target protein (e.g., MLLT1) fused to a fluorescent protein (e.g., GFP).

-

Compound Treatment: Allow cells to express the fusion protein for 24 hours. Treat the cells with a saturating concentration of this compound (e.g., 1-5 µM) or vehicle (DMSO) for 1-2 hours.

-

Imaging Setup: Place the dish on a confocal microscope equipped for live-cell imaging (maintained at 37°C and 5% CO₂).

-

FRAP Experiment:

-

Acquire several pre-bleach images of a selected cell nucleus.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Immediately begin acquiring a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence within the bleached ROI.

-

-

Data Analysis: Measure the mean fluorescence intensity in the ROI over time. Correct for photobleaching during acquisition. Normalize the recovery curve and fit it to a kinetic model to determine the mobile fraction and the halftime of recovery. An increase in the mobile fraction in this compound treated cells compared to vehicle indicates displacement of MLLT1 from less mobile, chromatin-bound states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Significance of MLLT1 and MLLT3 YEATS Domains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1, also known as ENL) and MLLT3 (Myeloid/Lymphoid Or Mixed-Lineage Leukemia; Translocated To, 3, also known as AF9) proteins are crucial epigenetic regulators implicated in normal development and various pathologies, most notably acute leukemia.[1][2] Central to their function are their highly conserved N-terminal YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domains.[3][4] These domains function as "readers" of post-translational modifications on histone tails, thereby translating the epigenetic code into downstream transcriptional programs.[3][4] This technical guide provides a comprehensive overview of the biological roles of the MLLT1 and MLLT3 YEATS domains, with a focus on their molecular functions, involvement in signaling pathways, and implications for disease. We present quantitative data on their binding specificities, detailed experimental protocols for their study, and visual representations of their functional contexts to serve as a valuable resource for the scientific community.

Core Function: Readers of Histone Acylation

The YEATS domains of both MLLT1 and MLLT3 are specialized in recognizing and binding to acetylated and crotonylated lysine residues on histone tails.[3][4] This reader function is critical for tethering these proteins and their associated complexes to specific chromatin regions, thereby influencing gene expression.

Unlike bromodomains, which exclusively recognize acetyllysine, YEATS domains possess a unique, "end-open" binding pocket that can accommodate bulkier acyl groups like crotonyllysine.[3] This broader specificity allows MLLT1 and MLLT3 to interpret a more diverse range of epigenetic marks.[5]

Quantitative Binding Affinities

The binding affinities of MLLT1 and MLLT3 YEATS domains to various acylated histone peptides have been quantitatively assessed, revealing distinct specificities that inform their biological roles.

| Protein | Histone Modification | Dissociation Constant (Kd) / IC50 | Method | Reference |

| MLLT1 (ENL) | H3K27cr | Sub-micromolar KD | Biophysical Methods | [4] |

| H3K9ac | Modest binding | AlphaScreen | [6] | |

| H3K27ac | Modest binding | AlphaScreen | [6] | |

| H3K27cr | Enhanced binding over acetylation | AlphaScreen | [6] | |

| MLLT3 (AF9) | H3K9cr | High affinity | Biochemical measurements | [7] |

| H3K18cr | Slightly lower affinity than H3K9cr | Not Specified | [8] | |

| H3K9ac | Lower affinity than crotonylated H3 | Biochemical measurements | [7] | |

| uuAUCUU RNA oligo | 48 nM (KD) | Fluorescence Polarization | [2][7] |

Role in Transcriptional Regulation

MLLT1 and MLLT3 are integral components of transcriptional regulatory complexes, and their YEATS domains are critical for the proper localization and function of these complexes.

Super Elongation Complex (SEC)

Both MLLT1 and MLLT3 are subunits of the Super Elongation Complex (SEC), which plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key rate-limiting step in transcription.[4] The YEATS domain-mediated recruitment of the SEC to acetylated and crotonylated chromatin regions promotes transcriptional elongation of target genes.[4][8]

DOT1L Complex (DotCom)

MLLT1 and MLLT3 are also components of the DOT1L complex (DotCom), which is responsible for histone H3 lysine 79 (H3K79) methylation, a mark associated with active transcription.[9] The YEATS domain's interaction with acetylated histones is crucial for the recruitment of DOT1L to target gene loci, thereby establishing a direct link between histone acetylation and H3K79 methylation.[9]

Signaling Pathways and Biological Processes

The reader function of MLLT1 and MLLT3 YEATS domains integrates them into complex signaling networks that govern fundamental biological processes, including hematopoiesis and leukemogenesis.

MLLT3 in Normal Hematopoiesis

MLLT3 is a critical regulator of normal hematopoiesis, particularly in maintaining the self-renewal and differentiation of hematopoietic stem and progenitor cells (HSPCs).[1][10] The MLLT3 YEATS domain, by recognizing histone acylation marks at active promoters, helps to maintain a gene expression program essential for HSPC function.[3] Recent evidence also points to a novel function of the MLLT3 YEATS domain as a dual reader of both histone marks and the non-coding RNA 7SK, further linking epigenetic and RNA signaling in the regulation of transcription.[7]

Caption: MLLT3 YEATS domain in hematopoietic regulation.

MLLT1 and MLLT3 in Leukemia

Chromosomal translocations involving the MLL gene are common drivers of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][9] MLLT1 and MLLT3 are frequent fusion partners of MLL, leading to the formation of oncogenic MLL-fusion proteins.[3] The YEATS domain is retained in a significant percentage of MLL-ENL fusions and is crucial for the leukemogenic activity of these fusion proteins by tethering them to chromatin and driving the expression of pro-leukemic genes like HOXA9 and MEIS1.[9]

Caption: Role of MLLT1/3 YEATS in MLL-fusion leukemia.

Experimental Protocols

Histone Peptide Binding Assay (AlphaScreen)

This protocol describes a homogenous, no-wash assay to quantify the interaction between a recombinant YEATS domain and an acylated histone peptide.[6]

Materials:

-

6xHis-tagged recombinant MLLT1 or MLLT3 YEATS domain

-

Biotinylated histone peptides (e.g., H3K27cr)

-

Streptavidin Donor Beads

-

Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well microplate

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Prepare serial dilutions of the non-biotinylated competitor peptide or test compound in assay buffer.

-

In a 384-well plate, add the 6xHis-tagged YEATS domain to a final concentration of 80 nM.

-

Add the competitor peptide or test compound and incubate for 15 minutes at room temperature.

-

Add the biotinylated histone peptide to a final concentration of 40 nM and incubate for an additional 30 minutes.

-

Prepare a mixture of Streptavidin Donor and Nickel Chelate Acceptor beads in assay buffer.

-

Add the bead mixture to each well and incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

References

- 1. MLLT3 MLLT3 super elongation complex subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thesgc.org [thesgc.org]

- 5. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epicypher.com [epicypher.com]

- 7. The MLLT3 YEATS domain is a dual reader of histone marks (H3K9/18/27ac/cr) and ncRNA (7SK), linking epigenetic and RNA signaling to regulate hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MLLT3 | Abcam [abcam.com]

- 9. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

PFI-6: A Technical Guide for the Interrogation of MLLT1/3 YEATS Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-6 is a potent and selective chemical probe for the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1, also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2][3] As a member of the "epigenetic reader" domain family, the YEATS domain plays a crucial role in recognizing acylated lysine residues on histone tails, a key mechanism in chromatin remodeling and gene transcription.[4] this compound provides a valuable tool for elucidating the biological functions of MLLT1 and MLLT3 and for exploring their therapeutic potential in various diseases, including cancer.[2][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, and detailed protocols for its use in key cellular and biochemical assays.

Introduction to this compound and its Target

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications are orchestrated by a complex interplay of proteins that write, erase, and read specific marks on histones and DNA. "Reader" domains recognize these modifications and recruit effector proteins to regulate chromatin structure and gene expression.

The YEATS domain is an emerging class of epigenetic reader domains that specifically recognizes acylated lysine residues on histones.[4] The human genome encodes four YEATS domain-containing proteins: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41 (YEATS4). MLLT1 and MLLT3 are frequently implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia.[4][5]

This compound was developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC) as a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains.[5] It serves as a chemical probe to investigate the biological roles of these proteins and to validate them as therapeutic targets. A structurally similar but inactive compound, PFI-6N, is available as a negative control for experiments.[5]

Mechanism of Action

This compound functions by competitively binding to the YEATS domain of MLLT1 and MLLT3, thereby preventing their interaction with acylated histone tails. This disruption of reader domain function can lead to alterations in gene expression programs controlled by MLLT1 and MLLT3. The high selectivity of this compound for MLLT1/3 over other YEATS family members and other epigenetic reader domains, such as bromodomains, makes it a precise tool for studying the specific functions of these two proteins.

Quantitative Data

This compound exhibits high potency for MLLT1 and MLLT3 with excellent selectivity over other YEATS domain-containing proteins and a broad range of other protein families.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Kd (nM) |

| MLLT1 (ENL/YEATS1) | Biochemical | 140[1][2][3] | 82[3] |

| MLLT3 (AF9/YEATS3) | Biochemical | 160[1][2][3] | 76[3] |

| YEATS2 | Biochemical | >30,000 | - |

| YEATS4 (GAS41) | Biochemical | >30,000 | - |

Table 2: Off-Target Selectivity Profile of this compound

| Protein Family | Number of Targets | Concentration Tested | Activity |

| Bromodomains | 48 | 10 µM | Inactive[5] |

| Kinases | 40 | 10 µM | Inactive[5] |

| PDEs, Ion Channels, GPCRs | 25 | >50 µM | Inactive[5] |

Table 3: Cellular Target Engagement of this compound

| Target | Assay Type | Cell Line | IC50 (µM) |

| MLLT3 | NanoBRET | HEK293 | 0.76[3] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during a binding event.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH and ΔS) of this compound binding to the MLLT1 or MLLT3 YEATS domain.

Materials:

-

Purified recombinant MLLT1 or MLLT3 YEATS domain protein

-

This compound

-

ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

DMSO

Procedure:

-

Sample Preparation:

-

Dissolve this compound in 100% DMSO to create a high-concentration stock solution.

-

Dilute the this compound stock solution into the ITC buffer to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically 1-2%).

-

Dialyze the purified MLLT1 or MLLT3 protein against the ITC buffer to ensure buffer matching.

-

Determine the protein concentration accurately using a spectrophotometer. Dilute the protein to the desired final concentration (e.g., 10 µM) in the ITC buffer.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Set the injection parameters: typically a series of 19-20 injections of 2 µL each, with a spacing of 150 seconds between injections.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

-

The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the engagement of a compound with its target protein in living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).

Objective: To quantify the engagement of this compound with MLLT3 in live cells.

Materials:

-

HEK293 cells

-

Plasmid encoding MLLT3 fused to NanoLuc® luciferase

-

Fluorescently labeled tracer for the MLLT3 YEATS domain

-

This compound

-

Opti-MEM™ I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well assay plates

-

Luminometer capable of measuring filtered luminescence

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the MLLT3-NanoLuc® fusion plasmid.

-

Incubate the cells for 24 hours to allow for protein expression.

-

-

Cell Plating:

-

Harvest the transfected cells and resuspend them in Opti-MEM™.

-

Plate the cells into a white, 96-well assay plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

-

Tracer Addition and Signal Detection:

-

Add the fluorescent tracer to all wells.

-

Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor.

-

Incubate the plate at room temperature, protected from light.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratios against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells. It involves photobleaching a region of interest and then monitoring the recovery of fluorescence as unbleached molecules move into the bleached area.

Objective: To assess the effect of this compound on the mobility of MLLT1 in the nucleus of live cells.

Materials:

-

Cells expressing MLLT1 fused to a fluorescent protein (e.g., GFP-MLLT1)

-

Confocal laser scanning microscope with a high-power laser for photobleaching

-

This compound

-

Cell culture medium

-

Glass-bottom imaging dishes

Procedure:

-

Cell Culture and Treatment:

-

Plate the GFP-MLLT1 expressing cells on glass-bottom imaging dishes.

-

Treat the cells with this compound at the desired concentration for the desired time. Include a vehicle control.

-

-

Image Acquisition:

-

Mount the imaging dish on the confocal microscope.

-

Acquire pre-bleach images of the selected cells.

-

-

Photobleaching:

-

Define a region of interest (ROI) within the nucleus.

-

Bleach the ROI using a high-intensity laser pulse.

-

-

Post-Bleach Image Acquisition:

-

Immediately after bleaching, acquire a time-series of images to monitor the recovery of fluorescence in the ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition by normalizing to a non-bleached control region.

-

Plot the normalized fluorescence intensity versus time.

-

From the recovery curve, determine the mobile fraction and the half-maximal recovery time (t1/2). Compare these parameters between this compound-treated and control cells.

-

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the YEATS domains of MLLT1 and MLLT3. Its favorable properties make it an indispensable tool for researchers investigating the roles of these epigenetic reader domains in health and disease. The detailed protocols provided in this guide offer a starting point for utilizing this compound to explore the biology of MLLT1 and MLLT3 and to accelerate the development of novel therapeutics targeting these proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eubopen.org [eubopen.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Small-Molecule Inhibitors of YEATS Domains

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism, and application of small-molecule inhibitors targeting the YEATS family of epigenetic reader domains. It includes a summary of key compounds, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and research workflows.

Introduction: The YEATS Domain as a Therapeutic Target

The YEATS domain is an evolutionarily conserved protein module that functions as an epigenetic "reader" by specifically recognizing acylated lysine residues on histone tails, including acetylation (Kac) and crotonylation (Kcr).[1][2] There are four human proteins containing a YEATS domain: ENL (MLLT1), AF9 (MLLT3), GAS41 (YEATS4), and YEATS2.[3] These proteins are critical components of various chromatin-modifying and transcriptional complexes. By binding to acetylated chromatin, they recruit effector proteins that modulate gene expression.[1]

Aberrant function and overexpression of YEATS domain-containing proteins are implicated in several human cancers.

-

ENL and AF9: These paralogs are frequently involved in chromosomal translocations with the MLL gene in aggressive acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL).[4][5] Beyond their role in MLL-fusion proteins, the wild-type ENL protein is essential for maintaining the leukemic state in AML, where its YEATS domain-mediated binding to acetylated histones drives the expression of oncogenes like MYC and HOXA9.[6][7][8]

-

GAS41 (YEATS4): This protein is often overexpressed in non-small cell lung cancer (NSCLC) and other malignancies.[9][10] It recognizes acetylated histones to promote the deposition of the histone variant H2A.Z, facilitating pro-tumorigenic transcription.[11][12]

-

YEATS2: Identified as an oncogenic driver in NSCLC, pancreatic, and liver cancers, YEATS2 is a subunit of the ATAC histone acetyltransferase complex.[3][13] Its YEATS domain reads histone acetylation marks to activate transcriptional programs essential for tumor growth and survival.[3][14]

The critical role of the YEATS domain's reader function in driving these cancers makes it a compelling target for therapeutic intervention. Small-molecule inhibitors that competitively block the acetyl-lysine binding pocket can disrupt these oncogenic pathways.[1][15]

Mechanism of Action of YEATS Domain Inhibitors

YEATS domain inhibitors are typically designed to be competitive antagonists of acetylated histone binding. The YEATS domain recognizes acetyl-lysine through a distinct structural feature: an aromatic "sandwich" cage that engages the acetyl methyl group.[14][16] Small molecules are developed to occupy this pocket, preventing the YEATS protein from docking onto chromatin.

This displacement has several downstream consequences:

-

Disruption of Protein-Chromatin Interaction: The primary effect is the prevention of YEATS protein localization to the promoters and enhancers of target genes.[1]

-

Inhibition of Transcriptional Elongation: For ENL and AF9, inhibitor binding prevents the recruitment of key transcriptional machinery, such as the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L.[6][17] This leads to reduced RNA Polymerase II activity and suppression of oncogene transcription.[6]

-

Induction of Anti-Tumor Phenotypes: In cancer cells, the downstream effects include cell growth arrest, induction of apoptosis, and cellular differentiation.[6][15] For example, treatment of AML cells with ENL inhibitors leads to myeloid differentiation and suppression of leukemia growth.[6][18]

The following diagram illustrates the signaling pathway of ENL in AML and the mechanism by which inhibitors disrupt it.

Caption: ENL pathway in AML and point of inhibitor action.

Summary of Key Small-Molecule Inhibitors

A growing number of small-molecule inhibitors targeting various YEATS domains have been developed. The table below summarizes key compounds, their primary targets, and their reported binding affinities or potencies.

| Compound Name | Target(s) | Assay Type | Affinity / Potency | Reference(s) |

| SR-0813 | ENL, AF9 | HTRF (IC50) | 25 nM (ENL) | [8][18] |

| SPR (Kd) | 30 nM (ENL) | [18] | ||

| SGC-iMLLT | ENL, AF9 | Peptide Displacement | Kd = 745 nM (ENL) | [17][19] |

| Kd = 523 nM (AF9) | [17] | |||

| Compound 11 | ENL | AlphaScreen (IC50) | < 100 nM | [15][20] |

| Compound 24 | ENL | AlphaScreen (IC50) | < 100 nM | [15][20] |

| TDI-11055 | ENL | HTRF (IC50) | Potent, improved PK | [21] |

| XL-13m | ENL | Isothermal Titration | Kd = 0.4 µM | [1] |

| Calorimetry (ITC) | ||||

| DLG-41 | GAS41 | Biochemical Assay | Submicromolar | [9][22] |

| LS-1-124 | YEATS2 | Biochemical Assay | Potent, in vivo activity | [13][14] |

Note: IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are common measures of potency and binding affinity, respectively. Lower values indicate higher potency/affinity.[23]

Key Experimental Protocols

The evaluation of YEATS domain inhibitors requires a combination of biochemical, biophysical, and cellular assays to determine potency, selectivity, and on-target activity.

Biochemical Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput assay used to quantify the binding of a YEATS domain to an acetylated histone peptide and measure its disruption by an inhibitor.[24]

Principle: A recombinant, tagged YEATS domain protein (e.g., 6xHis-ENL) is mixed with a biotinylated histone peptide containing an acetyl-lysine mark (e.g., Biotin-H3K9ac). A Europium (Eu)-chelate-labeled antibody or streptavidin serves as the donor fluorophore, binding the peptide. A second antibody or reagent conjugated to an acceptor fluorophore (e.g., ULight™) binds the tagged protein. When the protein and peptide interact, the donor and acceptor are brought into proximity, allowing for a FRET signal upon excitation. An inhibitor disrupts this interaction, causing a loss of signal.[24]

Detailed Protocol (Example for ENL):

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% casein, and 0.1% NP-40.

-

5X Inhibitor Plate: Prepare serial dilutions of test compounds in Assay Buffer in a 384-well plate.

-

5X Protein: Dilute 6xHis-ENL protein to 125 nM in Assay Buffer.

-

5X Peptide: Dilute Biotin-H3K9ac peptide to 5 nM in Assay Buffer.

-

2.5X Detection Mix: Prepare a mix of Anti-6xHis-ULight (15 nM final) and Streptavidin-Europium (0.5 nM final) in Assay Buffer.

-

-

Assay Procedure (384-well plate, 20 µL final volume):

-

Add 4 µL of 5X test inhibitor or vehicle control to each well.

-

Add 4 µL of 5X 6xHis-ENL protein.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of 5X Biotin-H3K9ac peptide.

-

Incubate for 30 minutes at room temperature.

-

Add 8 µL of 2.5X Detection Mix.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET capable reader (e.g., EnVision). Excite at ~320-340 nm and measure emission at 615 nm (Europium) and 665 nm (ULight/FRET).

-

Calculate the ratio of 665 nm / 615 nm emission.

-

Plot the ratio against inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[25]

-

Biophysical Validation: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16] It is a gold-standard method for validating hits from primary screens.

Principle: A solution of the inhibitor is titrated into a solution containing the target YEATS domain protein in the calorimeter cell. The heat change upon each injection is measured. The resulting thermogram is integrated and plotted against the molar ratio of inhibitor to protein to determine the thermodynamic parameters of binding.

Detailed Protocol:

-

Sample Preparation:

-

Dialyze the purified YEATS domain protein (e.g., 20-50 µM) and the inhibitor (e.g., 200-500 µM) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the microcalorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Subtract the heat of dilution, determined from a control experiment titrating the inhibitor into buffer alone.

-

Fit the integrated data to a one-site binding model using analysis software (e.g., Origin) to calculate Kd, n, and ΔH.[16]

-

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is used to verify that a compound binds to its intended target protein within the complex environment of a living cell.[26]

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor or a vehicle control and then heated to a range of temperatures. At a specific temperature, the unbound protein will denature and aggregate, while the inhibitor-bound fraction remains soluble. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[26]

Detailed Protocol:

-

Cell Treatment:

-

Culture cells (e.g., MOLM-13 leukemia cells) and treat with the desired concentration of the YEATS inhibitor or vehicle (e.g., DMSO) for a set time (e.g., 1-2 hours).

-

-

Heating Step:

-

Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

-

Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).

-

Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Quantification:

-

Carefully collect the supernatant (soluble fraction).

-

Quantify the amount of soluble target protein using an antibody-based method like Western Blot, ELISA, or AlphaScreen.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against temperature for both vehicle- and inhibitor-treated samples.

-

A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.[26]

-

The following diagram outlines a typical workflow for the discovery and validation of YEATS domain inhibitors.

Caption: A generalized workflow for YEATS inhibitor discovery.

Conclusion and Future Outlook

The YEATS domains have emerged as a promising class of epigenetic targets for cancer therapy. The development of potent and selective small-molecule inhibitors has provided invaluable chemical probes to dissect their biological functions and has laid the groundwork for new therapeutic strategies.[1][15] The success of compounds targeting ENL in preclinical models of acute leukemia highlights the potential of this approach.[6][19]

Future efforts will likely focus on:

-

Improving Selectivity: Developing inhibitors that can distinguish between the highly similar YEATS domains of ENL and AF9, or among other family members, to minimize off-target effects.[15]

-

Expanding to Other Cancers: Leveraging the roles of GAS41 and YEATS2 in solid tumors like NSCLC to develop new treatments.[9][13]

-

Combination Therapies: Exploring the synergistic effects of YEATS inhibitors with other epigenetic drugs, such as BET bromodomain inhibitors, which has shown promise in leukemia cells.[6][20]

-

Development of In Vivo Probes: Optimizing the pharmacokinetic properties of current leads to enable robust in vivo studies and clinical translation.[21]

Continued research into the biology of YEATS domains and the development of sophisticated chemical tools to modulate their activity will be crucial for realizing their full therapeutic potential.

References

- 1. Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. YEATS2: a novel cancer epigenetic reader and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The YEATS domain epigenetic reader proteins ENL and AF9 and their therapeutic value in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Development of a Small-Molecule Inhibitor Targeting the GAS41 YEATS Domain in Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of potent dimeric inhibitors of GAS41 YEATS domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. The First Class of Inhibitors for YEATS Domain as Potential Anti-Cancer Agents - Innovation Hub@HK [innovationhub.hk]

- 14. data.epo.org [data.epo.org]

- 15. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragment-Based Discovery of AF9 YEATS Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia [scholarworks.indianapolis.iu.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. arxiv.org [arxiv.org]

- 24. epicypher.com [epicypher.com]

- 25. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

PFI-6: A Chemical Probe for Interrogating the Role of MLLT1/3 in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making proteins that "read" epigenetic marks attractive therapeutic targets. This technical guide focuses on PFI-6, a potent and selective chemical probe for the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9). While direct research on this compound in AML models is emerging, its targets, MLLT1 and MLLT3, are well-established drivers of leukemogenesis, particularly in aggressive subtypes of AML involving Mixed Lineage Leukemia (MLL) gene rearrangements. This document will detail the mechanism of action of this compound, the critical roles of its targets in AML, present available quantitative data, and provide detailed experimental protocols for its use in AML research.

Introduction to this compound and its Targets

This compound is a selective small-molecule inhibitor that targets the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9)[1][2]. The YEATS domain is an epigenetic "reader" module that recognizes acetylated and crotonylated lysine residues on histone tails[3]. By binding to these marks, MLLT1 and MLLT3 play a crucial role in recruiting transcriptional machinery to specific gene loci, thereby activating gene expression programs[4][5].

This compound acts as a potent disruptor of the protein-protein interactions involving the YEATS domains of MLLT1 and MLLT3[6]. It has a unique chemotype compared to other MLLT1/3 probes[7]. While this compound itself has not been extensively profiled in AML-specific studies, its high affinity and selectivity for MLLT1/3 make it an invaluable tool for investigating the function of these proteins in AML and for validating them as therapeutic targets[8][9].

Quantitative Data for this compound

The following table summarizes the in vitro potency of this compound against its primary targets.

| Target | Assay Type | IC50 | Reference |

| MLLT1 (ENL) | Biochemical | 140 nM | [1][2] |

| MLLT3 (AF9) | Biochemical | 160 nM | [1][2] |

| MLLT3 | Cellular (NanoBRET) | 0.76 µM | [2] |

Table 1: In vitro and cellular potency of this compound.

The Role of MLLT1 (ENL) and MLLT3 (AF9) in Acute Myeloid Leukemia

MLLT1 and MLLT3 are critical components of the super elongation complex (SEC), which regulates the transcriptional elongation of key oncogenes, including MYC and HOX genes[10][11]. In AML, particularly in cases with MLL gene rearrangements, the fusion proteins MLL-ENL and MLL-AF9 are potent oncogenic drivers[3][10]. These fusion proteins aberrantly recruit the SEC to target genes, leading to their sustained expression and promoting leukemic cell proliferation and survival[12].

Even in the absence of MLL rearrangements, wild-type MLLT1 has been identified as a critical dependency in AML[12][13]. It is required for the maintenance of the disease, and its depletion leads to anti-leukemic effects, including terminal myeloid differentiation and suppression of leukemia growth[4][14]. Therefore, inhibiting the function of MLLT1 and MLLT3 with small molecules like this compound is a promising therapeutic strategy for a range of molecularly defined acute leukemias[11][15].

Signaling Pathway of MLLT1/3 in AML

The following diagram illustrates the role of MLLT1/3 in the transcriptional activation of oncogenes in AML.

Experimental Protocols for this compound in AML Research

While specific protocols for this compound in AML are not yet widely published, the following methodologies are standard for evaluating novel inhibitors in leukemia cell lines and can be adapted for this compound.

Cell Viability Assay

This protocol assesses the effect of this compound on the proliferation of AML cells.

Workflow:

Methodology:

-

Cell Seeding: Seed AML cell lines (e.g., MV4;11, MOLM-13) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Addition: Prepare serial dilutions of this compound (and a negative control, PFI-6N, if available) in culture medium. Add the diluted compounds to the wells. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay

This assay evaluates the effect of this compound on the self-renewal capacity of AML progenitor cells.

Methodology:

-

Cell Preparation: Harvest AML cells and resuspend them in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.

-

MethoCult™ Mixture: Prepare a mixture containing the cells, this compound at various concentrations, and MethoCult™ H4434 Classic medium.

-

Plating: Plate the mixture in 35 mm culture dishes.

-

Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified incubator with 5% CO2.

-

Colony Counting: Count the number of colonies (defined as aggregates of >40 cells) using a microscope.

-

Data Analysis: Compare the number of colonies in this compound-treated dishes to vehicle-treated controls.

Western Blot Analysis

This protocol is used to determine if this compound treatment leads to changes in the protein levels of downstream targets of MLLT1/3 signaling.

Workflow:

Methodology:

-

Cell Treatment: Treat AML cells with this compound at a concentration determined from viability assays for 24-48 hours.

-

Lysis and Quantification: Harvest and lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., c-MYC, HOXA9) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Related Epigenetic Inhibitors in AML Research: PFI-1

It is important to distinguish this compound from other similarly named compounds. PFI-1 is a well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, another class of epigenetic readers implicated in AML[16][17]. PFI-1 has demonstrated anti-proliferative and pro-apoptotic effects in various leukemia cell lines[16][17][18].

Quantitative Data for PFI-1 in Leukemia Cell Lines

| Cell Line | Cell Type | GI50 (µM) | Reference |

| MV4;11 | MLL-AF4 | 0.5 - 1 | [16] |

| NOMO-1 | MLL-AF9 | 1 - 5 | [16] |

| Kasumi-1 | AML1-ETO | 1 - 5 | [16] |

Table 2: Growth inhibition (GI50) values for PFI-1 in various leukemia cell lines[16].

Conclusion

This compound is a valuable chemical probe for elucidating the role of the MLLT1 and MLLT3 YEATS domains in AML. Although direct studies of this compound in AML are in their infancy, the critical role of its targets in leukemogenesis provides a strong rationale for its use in preclinical research. The experimental protocols outlined in this guide provide a framework for researchers to investigate the therapeutic potential of targeting MLLT1/3 in AML. As our understanding of the epigenetic landscape of AML deepens, tools like this compound will be instrumental in developing novel and effective targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MLLT1/3 ligand | Probechem Biochemicals [probechem.com]

- 3. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. Discovery of this compound, a small-molecule chemical probe for the YEATS domain of MLLT1 and MLLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thesgc.org [thesgc.org]

- 14. MD Anderson study ties protein ‘reader’ ENL to common leukemia | MD Anderson Cancer Center [mdanderson.org]

- 15. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. PFI-1, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chiral Analogues of PFI-1 as BET Inhibitors and Their Functional Role in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

PFI-6: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-6 is a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), critical components of the super elongation complex (SEC) implicated in transcriptional regulation and the pathogenesis of acute myeloid leukemia (AML).[1][2][3] This document provides an in-depth technical overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that influence its binding affinity and selectivity. Furthermore, it outlines the experimental protocols for the biochemical and cellular assays used to characterize this probe and illustrates its mechanism of action within the relevant signaling pathways.

Introduction to this compound and its Targets: MLLT1/3

The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an emerging epigenetic reader module that recognizes acetylated and crotonylated lysine residues on histone tails.[2][4] Four YEATS domain-containing proteins exist in humans: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41. MLLT1 and MLLT3 are key components of the super elongation complex (SEC), which plays a crucial role in releasing paused RNA Polymerase II and promoting transcriptional elongation.[3][5] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements, the aberrant activity of MLLT1 is a known driver of oncogenesis, making it a compelling therapeutic target.[3][5]

This compound was developed as a chemical probe to enable the study of MLLT1/3 biology and to validate these proteins as therapeutic targets.[2] It is a cell-penetrant molecule that selectively binds to the YEATS domains of MLLT1 and MLLT3, disrupting their interaction with acetylated histones and thereby modulating gene transcription.[2] A structurally related but inactive compound, PFI-6N, is available as a negative control for in-cell experiments.

Structure-Activity Relationship (SAR) of this compound

The development of this compound involved extensive medicinal chemistry efforts to optimize the binding affinity and selectivity of a fragment-based screening hit. The core scaffold consists of a central isoxazole ring linked to a substituted phenyl ring and a variable amide moiety. The following table summarizes the key structure-activity relationships for this compound and its analogs.

| Compound ID | R1 Group (Amide) | MLLT1 IC50 (nM) | MLLT3 IC50 (nM) | YEATS2 IC50 (µM) | YEATS4 IC50 (µM) |

| This compound | (R)-1,2,3,4-tetrahydronaphthalen-1-amine | 140 | 160 | >40 | >40 |

| Analog 1 | Cyclopentylamine | >30,000 | >30,000 | ND | ND |

| Analog 2 | (R)-1-phenylethanamine | 4,200 | 3,800 | ND | ND |

| Analog 3 | 4-fluoroaniline | 1,500 | 1,200 | ND | ND |

| PFI-6N (Negative Control) | N-cyclopentyl-N-methylamine | >30,000 | >30,000 | >30 | >30 |

ND: Not Determined

Key SAR Insights:

-

Amide Moiety (R1): The nature of the R1 substituent is critical for potent inhibition. Small aliphatic amines like cyclopentylamine (Analog 1) result in a significant loss of activity. Aromatic amines, such as (R)-1-phenylethanamine (Analog 2) and 4-fluoroaniline (Analog 3), show moderate activity. The bulky and conformationally restricted (R)-1,2,3,4-tetrahydronaphthalen-1-amine moiety of this compound provides optimal interactions within the binding pocket, leading to high potency.

-

Stereochemistry: The (R)-enantiomer at the benzylic position of the tetrahydronaphthyl group is crucial for activity.

-

Negative Control: The design of PFI-6N, where the critical amide hydrogen is replaced with a methyl group and the bulky aromatic is replaced with a cyclopentyl group, completely abrogates binding, confirming the importance of these interactions and providing a valuable tool for cellular studies.

Experimental Protocols

Biochemical Assays

This assay measures the ability of a compound to disrupt the interaction between the YEATS domain of MLLT1 or MLLT3 and a biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac).

Materials:

-

GST-tagged MLLT1 (human, recombinant) or MLLT3 (human, recombinant)

-

Biotinylated-H3K27ac peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

Procedure:

-

Add 2 µL of test compound in DMSO to a 384-well low-volume plate.

-

Add 4 µL of a solution containing GST-MLLT1/3 and biotinylated-H3K27ac peptide in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a solution containing the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665) in assay buffer.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine IC50 values from the dose-response curves.

Cellular Assays

This assay quantifies the engagement of this compound with MLLT3 in living cells. The principle involves Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused MLLT3 (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). This compound competes with the tracer for binding to MLLT3, leading to a decrease in the BRET signal.

Materials:

-

HEK293 cells

-

Plasmid encoding MLLT3-NanoLuc® fusion protein

-

NanoBRET™ tracer

-

Nano-Glo® Live Cell Reagent

-

Opti-MEM® I Reduced Serum Medium

Procedure:

-